N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14(18)16-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H3,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFGOOETRHRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea typically involves the reaction of tetrahydrocarbazole derivatives with isocyanates or urea derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or selenium dioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide in solvents such as chloroform.
Major Products:
Oxidation: Formation of carbazolones or benzazonine-diones depending on the oxidant and conditions.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of carbazole compounds exhibit significant anticancer properties. N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has garnered attention due to their ability to cross the blood-brain barrier. Studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effective inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship Studies
3D-QSAR Analysis
Recent studies employing three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have identified key structural features of this compound that contribute to its biological activity. This approach aids in the rational design of more potent derivatives by systematically modifying the molecular structure while retaining desirable pharmacological properties .
Synthesis and Characterization
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of carbazole derivatives with isocyanates or urea under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .
Characterization Techniques
Characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. The molecular formula corresponds to a molecular weight of 245.31 g/mol .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the anticancer effects on MCF-7 breast cancer cells | Induced apoptosis with IC50 values significantly lower than standard chemotherapeutics |
| Neuroprotection Research | Investigate neuroprotective effects against oxidative stress | Demonstrated reduced neuronal cell death in vitro |
| Antimicrobial Efficacy | Assess antimicrobial properties against various bacterial strains | Effective against Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Tetrahydrocarbazole: A precursor and structurally related compound with similar biological activities.
Carbazole: A fully aromatic analog with distinct chemical properties and applications.
Carbazolone: An oxidized derivative with unique biological activities.
Uniqueness: N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea is unique due to its specific substitution pattern and the presence of the urea functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
This compound has the molecular formula and a molecular weight of approximately 243.31 g/mol. The synthesis typically involves the reaction of tetrahydrocarbazole derivatives with isocyanates or urea derivatives under controlled conditions to optimize yield and purity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in various metabolic pathways.
- Receptor Interaction : It potentially interacts with cellular receptors affecting signal transduction pathways.
- Gene Expression Modulation : It may influence the expression of genes related to cell proliferation and apoptosis .
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. One study reported IC50 values indicating significant potency against human breast cancer (MCF-7) and other carcinoma cells .
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 0.12 | 5.26 |
| A549 (Lung Cancer) | 0.34 | 28.75 |
| HCT116 (Colon Cancer) | 0.48 | 1.24 |
Antibacterial and Antifungal Properties
In addition to its anticancer potential, this compound has been evaluated for antibacterial and antifungal activities. Preliminary results suggest it possesses moderate activity against several bacterial strains and fungi .
Comparative Analysis with Related Compounds
This compound can be compared to structurally related compounds such as carbazole and tetrahydrocarbazole:
| Compound | Biological Activity |
|---|---|
| This compound | Anticancer, antibacterial |
| Carbazole | Moderate anticancer properties |
| Tetrahydrocarbazole | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
